

# 7-Methylquinazoline: A Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: 7-Methylquinazoline

CAS No.: 7556-98-1

Cat. No.: B1628798

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An In-depth Exploration of its Synthesis, Properties, and Potential Applications in Drug Discovery

## Introduction: Navigating the Quinazoline Landscape and the Specifics of 7-Methylquinazoline

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry and drug development.[1][2] Its versatile structure allows for a wide array of substitutions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] This guide focuses on a specific derivative, **7-Methylquinazoline**, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development.

A crucial first step in characterizing any chemical compound is to ascertain its Chemical Abstracts Service (CAS) number and its International Union of Pure and Applied Chemistry (IUPAC) name. Despite extensive searches across multiple chemical databases and scientific literature, a specific CAS registry number and a definitive IUPAC name for the parent compound, **7-Methylquinazoline**, are not readily available. This suggests that **7-Methylquinazoline** may be a novel or less-common derivative within the vast quinazoline family. The most closely related compound with a registered CAS number is 4-Methylquinazoline (CAS RN: 700-46-9).[6] For the purpose of this guide, and following IUPAC

nomenclature principles, we will refer to the target compound as **7-Methylquinazoline**. The absence of a dedicated CAS number highlights an opportunity for further chemical synthesis and characterization to formally register this compound.

This guide will delve into the theoretical and practical aspects of **7-Methylquinazoline**, drawing upon established principles of quinazoline chemistry to provide a robust framework for its synthesis, potential properties, and applications. We will explore validated synthetic routes for analogous substituted quinazolines, offering detailed experimental protocols that can be adapted for the preparation of **7-Methylquinazoline**. Furthermore, we will examine the known biological activities of 7-substituted quinazoline derivatives to provide a rationale for the scientific interest in this specific molecule.

## Chemical Properties and Structural Elucidation

The chemical properties of **7-Methylquinazoline** can be inferred from the well-established chemistry of the quinazoline core and the influence of the methyl group at the 7-position.

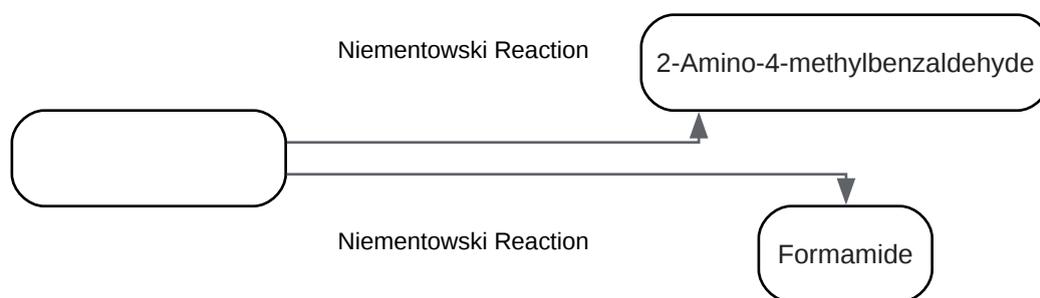
Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	Based on the fusion of a benzene ring and a pyrimidine ring with a methyl substituent.
Molecular Weight	144.17 g/mol	Calculated from the molecular formula.[6]
Appearance	Likely a crystalline solid	Parent quinazoline is a light yellow crystalline solid.
Solubility	Sparingly soluble in water, soluble in organic solvents	The aromatic nature of the quinazoline core dictates its solubility profile.
Reactivity	The pyrimidine ring is susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution. The methyl group can be a site for oxidation or halogenation under specific conditions.	The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic attack but makes it prone to nucleophilic substitution. The methyl group is an activating group for electrophilic substitution on the benzene ring.

## Strategic Synthesis of 7-Methylquinazoline

The synthesis of the quinazoline core can be achieved through several established methods. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and reaction scalability. For **7-Methylquinazoline**, a logical starting material would be a substituted aniline bearing a methyl group at the appropriate position.

## Retrosynthetic Analysis

A retrosynthetic approach for **7-Methylquinazoline** would involve disconnecting the pyrimidine ring to reveal simpler, commercially available precursors.



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Caption: Retrosynthetic analysis of **7-Methylquinazoline**.

## Recommended Synthetic Protocol: The Niementowski Quinazoline Synthesis

The Niementowski reaction is a classic and reliable method for the synthesis of 4-hydroxyquinazolines (which exist in tautomeric equilibrium with quinazolin-4-ones), by the reaction of an anthranilic acid derivative with a formamide. A modification of this, using an aminobenzaldehyde, can lead directly to the quinazoline.

Step-by-Step Methodology:

- Starting Material: 2-Amino-4-methylbenzaldehyde.
- Reagent: Formamide (serves as both reactant and solvent).
- Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzaldehyde (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents). b. Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature. d. Pour the cooled mixture into a beaker of cold water. A precipitate of **7-Methylquinazoline** should form. e. Collect the solid product by vacuum filtration and wash it with cold water. f. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality Behind Experimental Choices:

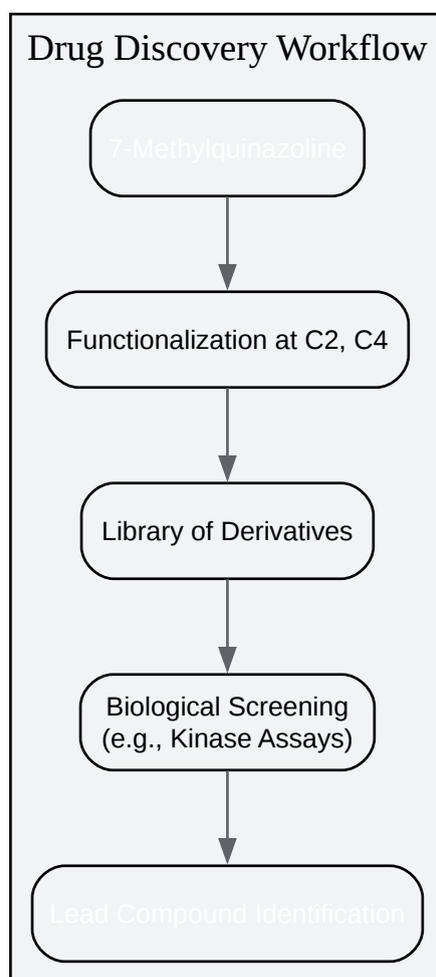
- **Excess Formamide:** Using an excess of formamide drives the reaction to completion by ensuring a high concentration of the cyclizing agent. It also conveniently acts as a high-boiling solvent.
- **High Temperature:** The reaction requires significant thermal energy to overcome the activation barrier for the cyclization and dehydration steps.
- **Aqueous Workup:** Pouring the reaction mixture into water precipitates the organic product, as **7-Methylquinazoline** is expected to be poorly soluble in water, allowing for easy separation from the water-soluble formamide.

## Potential Applications in Drug Discovery and Development

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as drugs or currently in clinical trials.<sup>[5]</sup> The substitution at the 7-position of the quinazoline ring has been shown to be crucial for the biological activity of several compounds.<sup>[7]</sup>

### Anticancer Activity

Many quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, are tyrosine kinase inhibitors.<sup>[5]</sup> The substitution pattern on the quinazoline core plays a critical role in their binding affinity and selectivity. Studies have shown that substitution at the 6 and 7-positions can significantly influence the anticancer activity.<sup>[7][8]</sup> Therefore, **7-Methylquinazoline** could serve as a key intermediate for the synthesis of novel kinase inhibitors.



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Caption: Workflow for utilizing **7-Methylquinazoline** in drug discovery.

## Other Potential Pharmacological Activities

Beyond cancer, quinazoline derivatives have demonstrated a wide range of biological activities. [3][4] These include:

- **Antimicrobial and Antifungal Activity:** The presence of a substituted quinazoline core has been associated with potent antimicrobial and antifungal effects.[9]
- **Anti-inflammatory Activity:** Certain quinazoline derivatives have shown significant anti-inflammatory properties.[4]

- Anticonvulsant Activity: The quinazoline scaffold has been explored for the development of novel anticonvulsant agents.[2]

The synthesis and biological evaluation of **7-Methylquinazoline** and its derivatives could therefore lead to the discovery of new therapeutic agents for a variety of diseases.

## Conclusion and Future Directions

While the specific CAS number and IUPAC name for **7-Methylquinazoline** remain to be officially cataloged, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and exploration in a research setting. By leveraging established synthetic methodologies for the quinazoline core, researchers can readily access this compound. The known pharmacological importance of the quinazoline scaffold, particularly with substitutions at the 7-position, strongly suggests that **7-Methylquinazoline** is a valuable building block for the development of novel therapeutic agents. Future work should focus on the definitive synthesis and characterization of **7-Methylquinazoline**, including its formal registration to obtain a CAS number. Subsequent biological screening of this compound and its derivatives will be crucial in unlocking its full therapeutic potential.

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